Cas no 1808524-12-0 (6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide)

6-Chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide is a heterocyclic compound featuring a pyridine core substituted with a chloro group and two carboxamide functionalities, one of which is linked to a 6-methylbenzothiazole moiety. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of both pyridine and benzothiazole rings may enhance binding affinity in target interactions, while the chloro substituent offers a reactive site for further derivatization. Its well-defined molecular architecture makes it suitable for applications in drug discovery, especially in the development of kinase inhibitors or antimicrobial agents. The compound's stability and synthetic versatility further support its use in exploratory research.
6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide structure
1808524-12-0 structure
Product name:6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
CAS No:1808524-12-0
MF:C15H11ClN4O2S
MW:346.791440248489
CID:5898624
PubChem ID:100756888

6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
    • 6-chloro-2-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
    • 1808524-12-0
    • AKOS033742792
    • Z2028335812
    • EN300-26613978
    • Inchi: 1S/C15H11ClN4O2S/c1-7-2-4-9-11(6-7)23-15(19-9)20-14(22)10-5-3-8(13(17)21)12(16)18-10/h2-6H,1H3,(H2,17,21)(H,19,20,22)
    • InChI Key: GMTMWMOCVYAQLC-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(N)=O)C=CC(C(NC2=NC3C=CC(C)=CC=3S2)=O)=N1

Computed Properties

  • Exact Mass: 346.0291245g/mol
  • Monoisotopic Mass: 346.0291245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126Ų
  • XLogP3: 3

6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26613978-0.05g
6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
1808524-12-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide

Comprehensive Overview of 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide (CAS No. 1808524-12-0)

6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide (CAS No. 1808524-12-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of benzothiazole derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both pyridine and benzothiazole moieties in its structure enhances its versatility in drug design and material science.

In recent years, the demand for heterocyclic compounds like 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide has surged, driven by advancements in medicinal chemistry and crop protection. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given its ability to interact with biological targets. The compound's CAS No. 1808524-12-0 serves as a critical identifier for regulatory and scientific documentation, ensuring precise communication across global research communities.

The synthesis of 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide involves multi-step organic reactions, often requiring high-yield catalysts and green chemistry principles to minimize environmental impact. This aligns with the growing emphasis on sustainable synthesis in the chemical industry. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity, making it a reliable candidate for further development.

From a commercial perspective, CAS No. 1808524-12-0 is often sought after by pharmaceutical intermediates suppliers and research laboratories. Its applications extend to drug discovery pipelines, where it is evaluated for its pharmacokinetic properties and bioavailability. Additionally, its role in agrochemical formulations is being explored, particularly in developing next-generation pesticides with improved efficacy and safety profiles.

The compound's relevance is further highlighted by its inclusion in patent literature and scientific publications, which discuss its mechanistic insights and potential therapeutic benefits. For instance, recent studies have investigated its interaction with protein targets involved in cell signaling pathways, offering clues for precision medicine applications. This makes 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide a promising scaffold for lead optimization in drug development.

In the context of market trends, the compound's niche applications position it as a high-value chemical for custom synthesis and contract manufacturing. Companies specializing in fine chemicals often list it in their portfolios to cater to the evolving needs of biotech and pharma sectors. Its stability under various storage conditions and compatibility with formulation excipients further enhance its commercial viability.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide is crucial. Computational tools like molecular docking and QSAR modeling are frequently used to predict its interactions and optimize its properties. These approaches align with the broader shift toward AI-driven drug discovery, where machine learning algorithms accelerate the identification of promising candidates.

In summary, 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide (CAS No. 1808524-12-0) represents a compelling case study in the intersection of chemical innovation and applied research. Its multifaceted applications, coupled with rigorous scientific validation, underscore its importance in modern chemistry and life sciences. As the industry continues to prioritize targeted therapies and sustainable solutions, this compound is poised to remain a focal point of interdisciplinary research.

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